

Commercial Availability & Technical Guide: 2-Propylproline

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Compound of Interest

Compound Name: 2-propylproline

CAS No.: 637020-45-2

Cat. No.: B1451480

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Executive Summary: The Strategic Value of Quaternary Prolines

2-Propylproline (α -propylproline) is a specialized, non-proteinogenic amino acid used primarily in the design of peptidomimetics and protease inhibitors. Structurally, it features a propyl group at the α -carbon of the pyrrolidine ring, creating a quaternary center. This modification serves two critical functions in drug design:

- **Conformational Locking:** The steric bulk of the propyl group restricts the rotation of the ϕ and ψ torsion angles, stabilizing specific secondary structures (e.g., α -turns or β -helices) and reducing the entropic penalty of receptor binding.
- **Metabolic Stability:** The quaternary center eliminates the α -proton, rendering the residue completely resistant to typical proteolytic cleavage by proteases that require an α -hydrogen for the hydrolysis mechanism.

Due to the difficulty of constructing quaternary stereocenters, **2-propylproline** is not a commodity chemical. It is a High-Value Specialty Building Block, typically available only through specialized catalog suppliers or custom synthesis.

Commercial Landscape & Procurement Data

Identification & Registry

Accurate procurement requires precise nomenclature, as "propylproline" can be ambiguous (referring to 4-propyl or 5-propyl isomers). Use the following registry data for sourcing:

Parameter	Specification
IUPAC Name	2-propylpyrrolidine-2-carboxylic acid
Common Name	-propylproline; 2-propylproline
CAS (Racemic)	637020-45-2
CAS (S-Isomer)	706806-58-8 (Often listed as N-Boc protected)
CAS (R-Isomer)	706806-57-7 (Often listed as N-Boc protected)
Molecular Weight	157.21 g/mol (Free Acid)
Typical Purity	95% (NMR), 98% ee (Chiral HPLC)

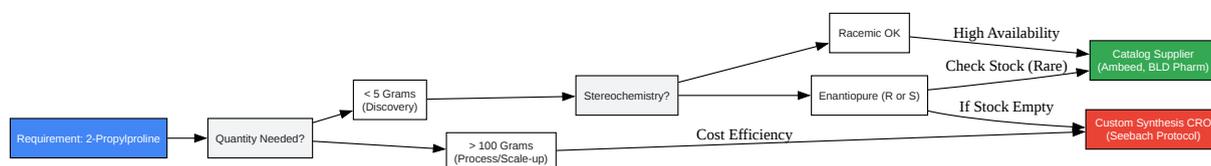
Sourcing Strategy: Make vs. Buy

The decision to purchase catalog quantities versus initiating a custom synthesis campaign depends on the development phase.

- Discovery Phase (< 5g): Purchase from catalog suppliers (e.g., Ambeed, BLD Pharm, AK Scientific). Expect costs between \$500 - \$1,500 per gram.
- Pre-Clinical/Process (> 100g): Catalog supply is rarely sufficient. Initiate a custom synthesis campaign with a CRO specializing in asymmetric synthesis (e.g., WuXi, Enamine).

Decision Logic for Procurement

The following diagram outlines the logical flow for sourcing **2-propylproline** based on project stage and stereochemical requirements.



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Figure 1: Strategic Sourcing Decision Tree. Blue indicates entry; Green indicates immediate purchase; Red indicates required lead time for synthesis.

Technical Synthesis: The "Make" Option

When commercial stock is unavailable or cost-prohibitive at scale, the Seebach Self-Reproduction of Chirality (SRS) method is the industry standard for manufacturing

-alkylated prolines. This method uses a chiral auxiliary derived from the amino acid itself to preserve stereochemical information during the harsh alkylation step.

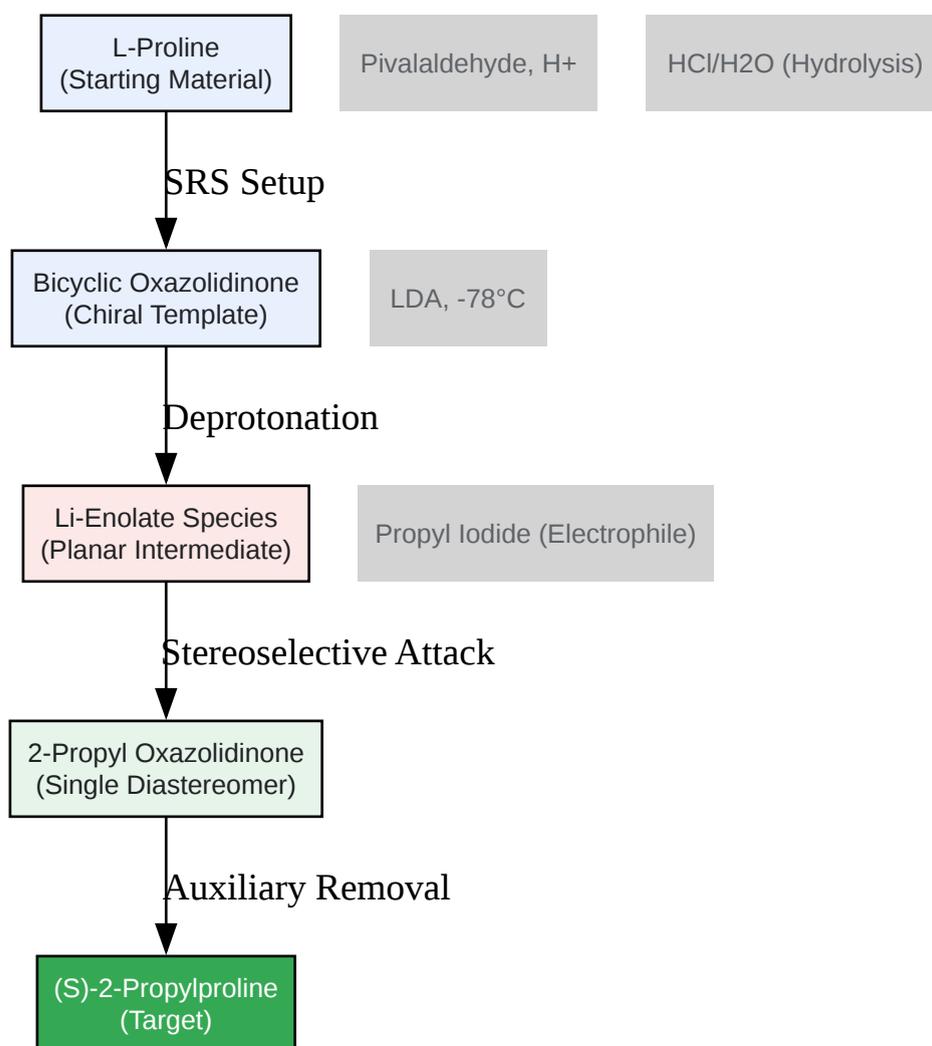
The Seebach Protocol (Mechanistic Workflow)

This route avoids the racemization often seen when attempting to directly alkylate proline esters.

- Acetalization: Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. The existing chiral center at C2 directs the formation of the new stereocenter at the acetal carbon (C2 of the oxazolidinone).
- Enolization: Treatment with a strong base (LDA) removes the

-proton. The bulky tert-butyl group forces the enolate to be planar, and the "memory of chirality" is stored in the acetal center.

- Stereoselective Alkylation: The electrophile (propyl iodide) approaches from the face opposite the bulky tert-butyl group (anti-addition), regenerating the quaternary center with high diastereoselectivity.
- Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure **2-propylproline**.



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Figure 2: Seebach Self-Reproduction of Chirality (SRS) pathway for synthesizing **2-propylproline**.^[1]

Experimental Protocol Validation

To validate the material (whether bought or made), the following QC parameters are mandatory.

- Chiral Purity: Must be determined via Chiral HPLC or GC. Standard C18 columns cannot separate enantiomers.
 - Recommended Column: Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (for the N-Boc protected derivative).
- NMR Verification: The disappearance of the

-proton signal (typically around 4.0-4.5 ppm in unmodified proline) is the primary indicator of successful quaternary substitution.
- Coupling Difficulty: Due to steric hindrance at the

-carbon, standard coupling reagents (EDC/HOBt) often fail.
 - Recommended Coupling: Use HATU/HOAt or convert to the acid chloride (using Ghosez's reagent) for peptide bond formation.

References & Grounding

- Seebach, D., et al. (1983). "Self-Reproduction of Chirality in

-Alkylation of Proline." Journal of the American Chemical Society. (Foundational method for quaternary proline synthesis).
- Vartak, A. P., et al. (2005). "Stereoselective synthesis of alpha,alpha'-biprolines." Organic Letters.
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